5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. The bromine and chlorine could be introduced via electrophilic aromatic substitution reactions. The pyrazole and pyridine rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and heteroatoms. The electron-withdrawing nature of the bromine and chlorine atoms would affect the electronic distribution in the benzamide core .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine and chlorine atoms make the benzamide core susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups and heteroatoms would likely make it relatively polar .Scientific Research Applications
Catalysis and Covalent Bond Formation
MBBC’s unique properties extend beyond medicinal applications:
Impurity in Drug Development
MBBC is an impurity of Palbociclib (PD-0332991), an experimental breast cancer drug. Understanding its presence and effects is crucial during drug development .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c18-14-3-4-16(19)15(8-14)17(24)21-6-7-23-11-13(10-22-23)12-2-1-5-20-9-12/h1-5,8-11H,6-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXCBFIQNHIPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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